4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

描述

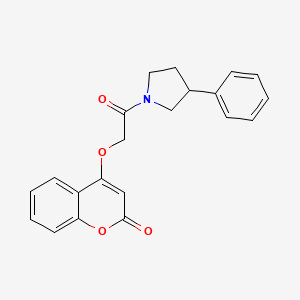

4-(2-Oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one is a coumarin derivative featuring a pyrrolidine ring substituted with a phenyl group at the 3-position, linked to the coumarin core via a 2-oxoethoxy bridge. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The structural uniqueness of this compound lies in its 3-phenylpyrrolidine substituent, which confers distinct electronic and steric properties compared to simpler heterocyclic analogs.

属性

IUPAC Name |

4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(22-11-10-16(13-22)15-6-2-1-3-7-15)14-25-19-12-21(24)26-18-9-5-4-8-17(18)19/h1-9,12,16H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCQHZDQBZENTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired product under controlled conditions .

化学反应分析

This compound undergoes several types of chemical reactions, including:

Oxidation: The chromen-2-one core can be oxidized to form various oxidized derivatives.

Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form alcohol derivatives.

科学研究应用

4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The phenylpyrrolidinyl group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The chromen-2-one core also contributes to the compound’s activity by interacting with different cellular pathways .

相似化合物的比较

Y040-3722: 4-Ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one

- Structural Differences :

- The coumarin core in Y040-3722 has ethyl and methyl substituents at positions 4 and 7, whereas the target compound lacks these alkyl groups.

- The pyrrolidine group in Y040-3722 is attached to a para-substituted phenyl ring, unlike the 3-phenylpyrrolidine in the target compound.

- The para-substituted phenyl-pyrrolidine may reduce steric hindrance compared to the meta-substituted phenyl in the target compound, altering receptor interactions.

IBC-8: (E)-1-(2-hydroxy-3-(3-methylbut-2-en-1-yl)-4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)prop-2-en-1-one

- Structural Differences: IBC-8 is a chalcone-coumarin hybrid with dual 2-oxo-pyrrolidin-1-yl ethoxy groups, whereas the target compound has a single such group.

- Biological Implications :

FM15: 2-(4-(2-Oxo-2-(4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl)ethoxy)phenyl)-4H-chromen-4-one

- Structural Differences :

- FM15 incorporates a diazepane ring and a pyridine substituent instead of pyrrolidine.

- The ethoxy linker in FM15 connects to a phenyl group, similar to the target compound, but the heterocycle is larger (7-membered vs. 5-membered).

- Biological Implications :

BPR10: 4-[2-(Morpholin-4-yl)ethoxy]-2H-chromen-2-one

- Structural Differences :

- BPR10 substitutes the pyrrolidine group with a morpholine ring.

- The target compound’s 3-phenylpyrrolidine offers aromatic interactions absent in BPR10.

- Biological Implications :

Table 1: Key Properties of Target Compound and Analogs

*Inferred from structural analogs.

生物活性

4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one, a compound belonging to the class of chromenones, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a chromenone core with a pyrrolidinyl substituent, which is known for contributing to its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrrolidinone moiety is particularly significant as it serves as a pharmacophore in many bioactive compounds. The compound's mechanism involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown:

- Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell growth.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies show effectiveness against certain Gram-positive and Gram-negative bacteria.

- Fungal Activity : It demonstrates antifungal properties, making it a candidate for developing new antifungal agents.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Anticancer Study :

- Objective : To evaluate the anticancer effects on human breast cancer cells (MCF-7).

- Findings : The compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent activity.

-

Antimicrobial Assessment :

- Objective : To test against Staphylococcus aureus and Candida albicans.

- Findings : Minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition at low concentrations (5–15 µg/mL).

Data Table of Biological Activities

| Biological Activity | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Reduced viability |

| Antimicrobial | Staphylococcus aureus | 10 | Inhibition |

| Antifungal | Candida albicans | 15 | Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。